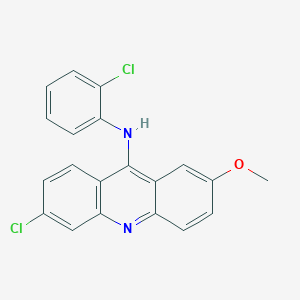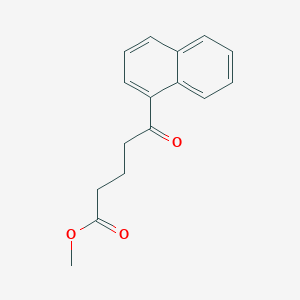
Methyl 5-(1-naphthyl)-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(1-naphthyl)-5-oxopentanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a naphthyl group attached to a pentanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(1-naphthyl)-5-oxopentanoate typically involves the esterification of 5-(1-naphthyl)-5-oxopentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts can also be employed to facilitate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 5-(1-naphthyl)-5-oxopentanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 5-(1-naphthyl)-5-oxopentanoic acid or corresponding ketones.
Reduction: 5-(1-naphthyl)-5-hydroxypentanoate or alkanes.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Methyl 5-(1-naphthyl)-5-oxopentanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed ester hydrolysis and its inhibition. It is also employed in the development of enzyme assays.
Industry: this compound is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Methyl 5-(1-naphthyl)-5-oxopentanoate involves its interaction with enzymes such as esterases. The ester group is hydrolyzed by these enzymes, leading to the release of the active naphthyl-containing moiety. This process can modulate various biochemical pathways depending on the specific application.
Comparaison Avec Des Composés Similaires
Ethyl 5-(1-naphthyl)-5-oxopentanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 5-(2-naphthyl)-5-oxopentanoate: Similar structure but with the naphthyl group attached at the 2-position.
Methyl 5-(1-phenyl)-5-oxopentanoate: Similar structure but with a phenyl group instead of a naphthyl group.
Uniqueness: Methyl 5-(1-naphthyl)-5-oxopentanoate is unique due to the specific positioning of the naphthyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific synthetic and research applications.
Propriétés
Numéro CAS |
13672-44-1 |
|---|---|
Formule moléculaire |
C16H16O3 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
methyl 5-naphthalen-1-yl-5-oxopentanoate |
InChI |
InChI=1S/C16H16O3/c1-19-16(18)11-5-10-15(17)14-9-4-7-12-6-2-3-8-13(12)14/h2-4,6-9H,5,10-11H2,1H3 |
Clé InChI |
AYSMRTPHMVATPO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCC(=O)C1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


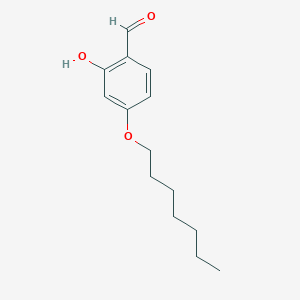
stannane](/img/structure/B14139028.png)
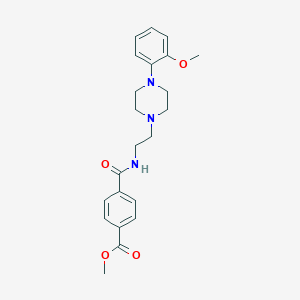
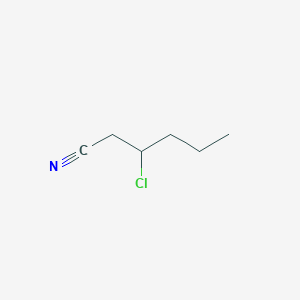
![(E)-3-phenyl-N-[2,2,2-trichloro-1-[3-(dimethylamino)propylamino]ethyl]prop-2-enamide](/img/structure/B14139039.png)
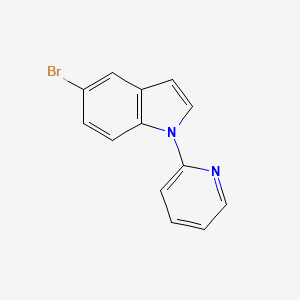
![1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one](/img/structure/B14139053.png)
![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14139057.png)
![1-[3-(2,5-dimethoxyphenyl)-5-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B14139062.png)
![2-methoxy-1-[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone](/img/structure/B14139067.png)
![2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14139085.png)
![N,N-Dimethyl-N'-[4-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14139088.png)

